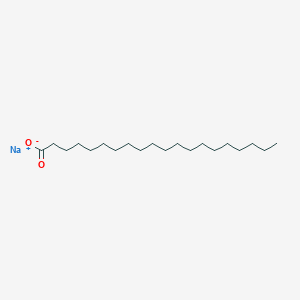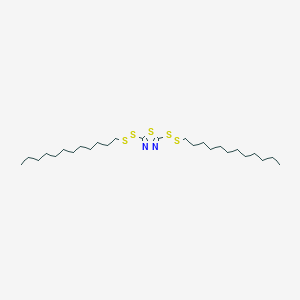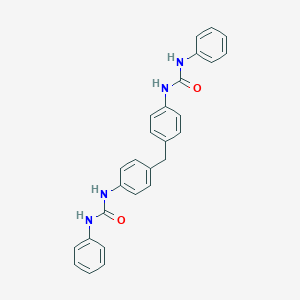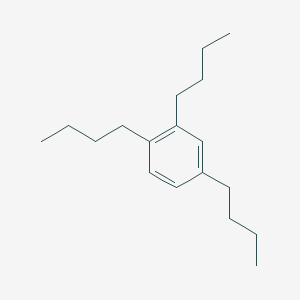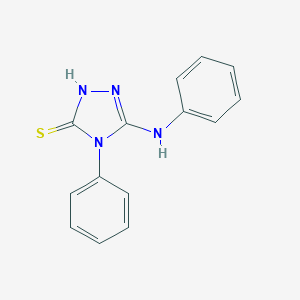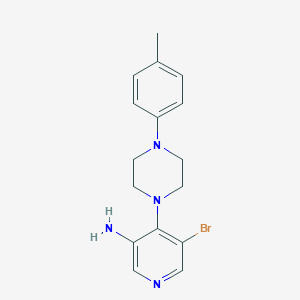
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and is commonly used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as an antitumor agent, and research is ongoing to explore its potential as a treatment for various types of cancer. Additionally, this compound has been shown to have potential as an anti-inflammatory agent and a potential treatment for Alzheimer's disease.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- is not fully understood. However, research has shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- in lab experiments is its potential as an antitumor agent. This compound has been shown to have the ability to inhibit the growth of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound.
Orientations Futures
There are various future directions for research involving Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-. One potential direction is to explore its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of this compound as an antitumor agent. Furthermore, research is needed to determine the potential side effects of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- can be achieved through a multistep process. The first step involves the reaction of 3-amino-5-bromo-4-pyridinecarboxamide with p-toluenesulfonyl chloride in the presence of a base. This reaction gives rise to 3-amino-5-bromo-4-pyridyl-p-toluenesulfonamide. In the second step, this compound is reacted with piperazine in the presence of a base to give Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-.
Propriétés
Numéro CAS |
14549-72-5 |
|---|---|
Nom du produit |
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- |
Formule moléculaire |
C16H19BrN4 |
Poids moléculaire |
347.25 g/mol |
Nom IUPAC |
5-bromo-4-[4-(4-methylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H19BrN4/c1-12-2-4-13(5-3-12)20-6-8-21(9-7-20)16-14(17)10-19-11-15(16)18/h2-5,10-11H,6-9,18H2,1H3 |
Clé InChI |
IBAXMBJWBAUBDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)Br |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)Br |
Autres numéros CAS |
14549-72-5 |
Synonymes |
5-Bromo-4-[4-(4-methylphenyl)-1-piperazinyl]-3-pyridinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



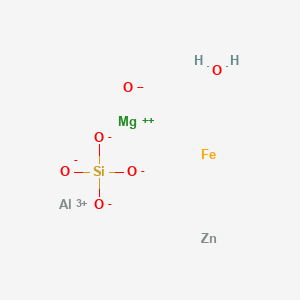

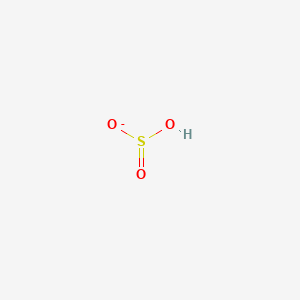
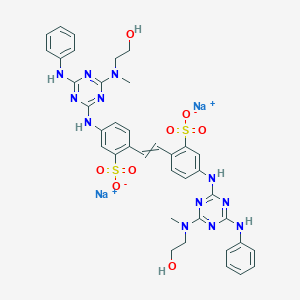
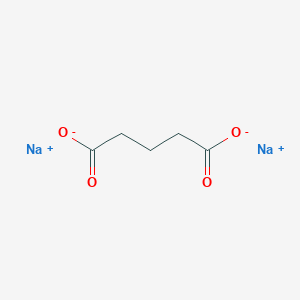
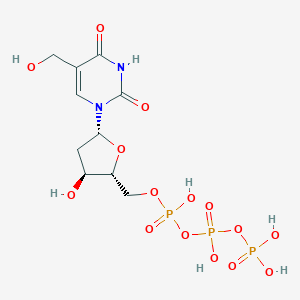
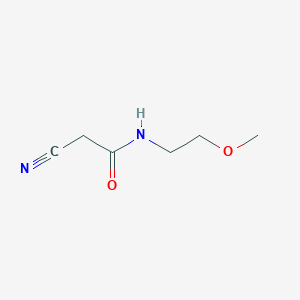
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
